

# Spectroscopic Profile of Diethyl 5-(hydroxymethyl)isophthalate: A Technical Guide

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## Compound of Interest

Compound Name: *Diethyl 5-(hydroxymethyl)isophthalate*

Cat. No.: *B061330*

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This technical guide provides a summary of the available spectroscopic data for **Diethyl 5-(hydroxymethyl)isophthalate** (CAS No: 181425-91-2). While comprehensive experimental spectra are not readily available in public databases, this document compiles essential information regarding its chemical properties and predicted mass spectrometry data. Furthermore, it outlines generalized experimental protocols for the spectroscopic techniques typically used to characterize such a compound.

## Chemical Properties

Property	Value	Source
Molecular Formula	C <sub>13</sub> H <sub>16</sub> O <sub>5</sub>	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	252.26 g/mol	--INVALID-LINK--, --INVALID-LINK--
Melting Point	82-85 °C	--INVALID-LINK--
Appearance	Solid	--INVALID-LINK--
SMILES	CCOC(=O)c1cc(CO)cc(c1)C(=O)OCC	--INVALID-LINK--, --INVALID-LINK--
InChI	InChI=1S/C13H16O5/c1-3-17-12(15)10-5-9(8-14)6-11(7-10)13(16)18-4-2/h5-7,14H,3-4,8H2,1-2H3	--INVALID-LINK--, --INVALID-LINK--

## Spectroscopic Data

Despite extensive searches, experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for **Diethyl 5-(hydroxymethyl)isophthalate** were not found in the public domain. The following sections provide predicted mass spectrometry data and general methodologies for acquiring the requisite spectra.

## Mass Spectrometry

Predicted mass spectrometry data is available from PubChem. This data can be valuable for preliminary identification and for guiding experimental mass spectrometry analysis.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	253.10706
[M+Na] <sup>+</sup>	275.08900
[M+K] <sup>+</sup>	291.06294
[M+NH <sub>4</sub> ] <sup>+</sup>	270.13360
[M-H] <sup>-</sup>	251.09250

“

Data sourced from PubChem.[\[1\]](#)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is also noted as being available on SpectraBase, though direct access to the data may require a subscription.

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like **Diethyl 5-(hydroxymethyl)isophthalate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed NMR analysis is crucial for the structural elucidation of organic molecules.

<sup>1</sup>H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of **Diethyl 5-(hydroxymethyl)isophthalate** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent should be based on the compound's solubility and the desired chemical shift window.

- **Internal Standard:** Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift calibration ( $\delta = 0.00$  ppm).
- **Data Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a  $30\text{--}45^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the proton signals to the molecular structure.

#### $^{13}\text{C}$ NMR Spectroscopy Protocol:

- **Sample Preparation:** Prepare a more concentrated sample, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.
- **Data Acquisition:** Acquire the  $^{13}\text{C}$  NMR spectrum on the same spectrometer. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** Process the data similarly to the  $^1\text{H}$  NMR spectrum. The chemical shifts of the carbon signals provide information about the electronic environment of each carbon atom.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

#### Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

- **Sample Preparation:** Place a small amount of the solid **Diethyl 5-(hydroxymethyl)isophthalate** directly onto the ATR crystal.
- **Data Acquisition:** Record the IR spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ .

- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester groups, and the C-O stretches.

## Mass Spectrometry (MS)

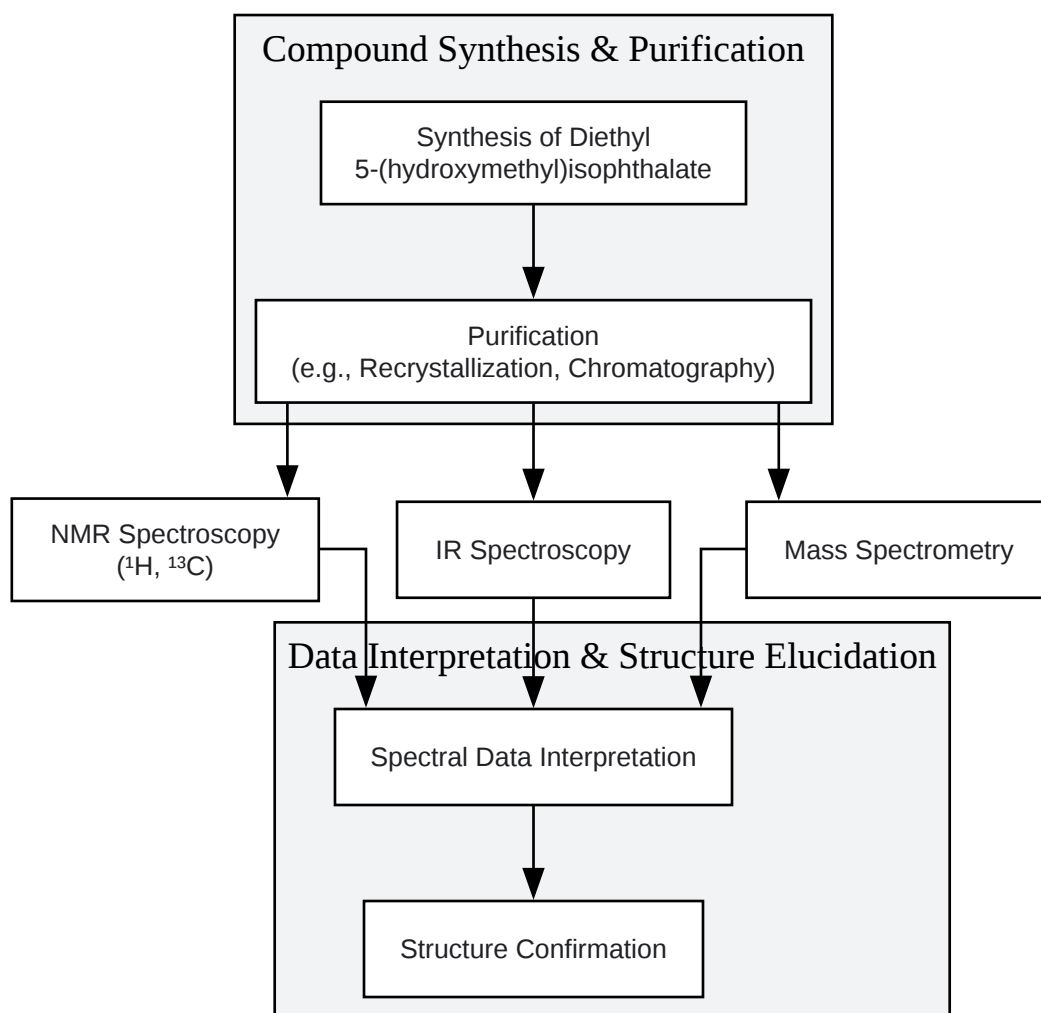
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electrospray Ionization (ESI)-MS Protocol:

- **Sample Preparation:** Prepare a dilute solution of the compound (typically 1-10  $\mu\text{g/mL}$ ) in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes to observe protonated ( $[\text{M}+\text{H}]^+$ ) and deprotonated ( $[\text{M}-\text{H}]^-$ ) molecular ions, as well as other adducts.
- **Data Analysis:** Determine the molecular weight from the mass of the molecular ion. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for researchers working with **Diethyl 5-(hydroxymethyl)isophthalate**. While experimental spectra are currently elusive in the public domain, the provided information on its properties and generalized analytical protocols offers a starting point for its comprehensive characterization.

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## References

- 1. PubChemLite - Diethyl 5-(hydroxymethyl)isophthalate (C13H16O5) [pubchemlite.lcsb.uni.lu]
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